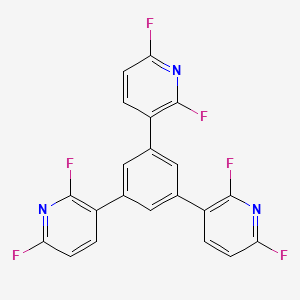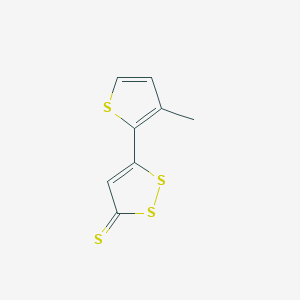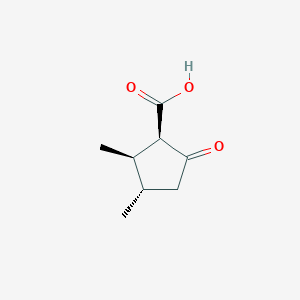
3,3',3''-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three 2,6-difluoropyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine) typically involves the reaction of benzene-1,3,5-triyl triformate with 2,6-difluoropyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine rings can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine) has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Pharmaceuticals: Its potential biological activity is being explored for the development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism by which 3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine) exerts its effects depends on its specific application. In materials science, its electronic properties are of primary interest, while in pharmaceuticals, its interaction with biological targets such as enzymes or receptors is crucial. The compound’s structure allows it to participate in various molecular interactions, influencing its reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
3,3’,3’'-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzo[e][1,2,4]triazin-4-yl): A similar compound with a different set of substituents, leading to different properties and applications.
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Another compound with a triazine core and formyl groups, used in different chemical contexts.
Uniqueness
3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine) is unique due to its specific substitution pattern and the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other similar compounds .
Properties
CAS No. |
919288-43-0 |
|---|---|
Molecular Formula |
C21H9F6N3 |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
3-[3,5-bis(2,6-difluoropyridin-3-yl)phenyl]-2,6-difluoropyridine |
InChI |
InChI=1S/C21H9F6N3/c22-16-4-1-13(19(25)28-16)10-7-11(14-2-5-17(23)29-20(14)26)9-12(8-10)15-3-6-18(24)30-21(15)27/h1-9H |
InChI Key |
IIXNBMTYPFINRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C2=CC(=CC(=C2)C3=C(N=C(C=C3)F)F)C4=C(N=C(C=C4)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-](/img/structure/B12629649.png)

![N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B12629674.png)
![[(Triethoxymethyl)selanyl]benzene](/img/structure/B12629678.png)
![6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12629681.png)

![3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B12629692.png)

![N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide](/img/structure/B12629704.png)
![2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12629707.png)

![N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12629715.png)
![Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12629724.png)

